Product packaging for Hexamethonium tartrate(Cat. No.:CAS No. 2079-78-9)

Hexamethonium tartrate

Cat. No.: B1627685
CAS No.: 2079-78-9
M. Wt: 500.5 g/mol
InChI Key: FBKYPSXTNBQAJW-WBPXWQEISA-L
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Description

Sympathetic Nervous System Investigations

Hexamethonium (B1218175) tartrate has been widely employed to elucidate the role of the sympathetic nervous system in cardiovascular control and other physiological processes. By blocking sympathetic ganglia, researchers can observe the effects of removing sympathetic outflow to various organs.

The administration of hexamethonium allows for the characterization of basal sympathetic tone and its contribution to physiological parameters like blood pressure. In experimental models, the reduction in a given parameter following hexamethonium administration is often used to quantify the level of sympathetic support to that function. For instance, in conscious rats, the degree of blood pressure reduction following hexamethonium injection is used to evaluate basal sympathetic nerve activity. nih.govspandidos-publications.com Studies in animal models of hypertension, such as the spontaneously hypertensive rat (SHR), have utilized hexamethonium to demonstrate an enhanced sympathetic activity compared to their normotensive counterparts. nih.govspandidos-publications.com

In a study involving a rat model of brainstem lesions mimicking fatal enterovirus 71 encephalitis, early treatment with hexamethonium was shown to attenuate the acute and excessive release of catecholamines. This intervention prevented subsequent cardiac dysfunction and pulmonary edema, highlighting the compound's utility in studying conditions involving sympathetic hyperactivity. nih.gov

Hexamethonium is a critical tool in studies focusing on the modulation of renal sympathetic nerve activity (RSNA). Direct measurement of RSNA in anesthetized animals allows for the investigation of central nervous system mechanisms that regulate sympathetic outflow to the kidneys. nih.gov In such experimental setups, hexamethonium is often administered at the end of the experiment to confirm that the recorded signals are indeed post-ganglionic sympathetic nerve activity; the signal that persists after its administration is considered noise. nih.govfrontiersin.org

Research in spontaneously hypertensive rats (SHRs) has demonstrated that intravenous injection of hexamethonium significantly reduces RSNA, mean arterial pressure (MAP), and heart rate (HR). nih.govspandidos-publications.com Notably, higher doses of hexamethonium produced a greater reduction in RSNA and MAP in SHRs compared to normotensive Wistar rats, suggesting an elevated sympathetic tone in the hypertensive animals. nih.govspandidos-publications.com There is a significant positive correlation between the changes in RSNA and MAP in response to hexamethonium, indicating that alterations in MAP following its administration can be used to evaluate basal sympathetic nerve activity. nih.gov

Table 1: Effect of Hexamethonium on Renal Sympathetic Nerve Activity (RSNA) and Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR) vs. Wistar Rats

ParameterAnimal ModelEffect of HexamethoniumKey FindingCitation
RSNASHR and Wistar RatsSignificant reductionGreater reduction in SHR at higher doses nih.govspandidos-publications.com
MAPSHR and Wistar RatsSignificant reductionGreater reduction in SHR at higher doses nih.govspandidos-publications.com
Heart Rate (HR)SHR and Wistar RatsSignificant reductionNo significant difference between strains at lower doses nih.gov

Hexamethonium has also been utilized in the evaluation of lumbar sympathetic nerve activity (LSNA), which is important for understanding sympathetic control of the hind limbs and pelvic organs. In studies investigating the role of endogenous angiotensin II in maintaining sympathetic nerve activity, hexamethonium is used at the end of experiments to eliminate efferent nerve activity, thereby allowing for the quantification of the noise level in the LSNA recordings. physiology.org The net LSNA is then calculated by subtracting this noise from the integrated nerve activity. physiology.org

Research on lumbar sympathetic blocks (LSBs) for chronic lower extremity pain suggests that the therapeutic benefit may be mediated by a decrease in sympathetic tone, leading to vasodilation. researchgate.net While not directly using hexamethonium, this research aligns with the principle of sympathetic blockade demonstrated by the compound.

Parasympathetic Nervous System Investigations

The non-selective nature of hexamethonium also allows for the investigation of the parasympathetic nervous system's role in physiological regulation. wikipedia.orgwikipedia.org

By blocking both sympathetic and parasympathetic ganglia, the resulting physiological changes can be analyzed to infer the dominant autonomic tone in a particular organ system. wikipedia.org For example, in the gastrointestinal tract, hexamethonium produces gastric hypotonicity and reduces the secretion of gastric fluid and acid, effects that are largely attributable to the blockade of parasympathetic input. rsna.org

In conscious sheep, hexamethonium has been used as a probe to assess the involvement of the autonomic nervous system in upper gastrointestinal functions. nih.gov These studies have shown that hexamethonium inhibits cyclical contractions of the reticulo-rumen and abomasal motility to a greater extent than gastric acid secretion, suggesting a significant parasympathetic influence on these functions. nih.gov In studies on nonhuman primates, the administration of hexamethonium, in conjunction with more selective blockers like methylatropine (B1217387) (a muscarinic antagonist) and propranolol (B1214883) (a beta-blocker), has helped to delineate the relative contributions of the sympathetic and parasympathetic systems to cardiovascular control. sci-hub.se Such studies have indicated a high sympathetic tone and low parasympathetic tone in resting Macaca fascicularis. sci-hub.se

Integrative Cardiovascular System Research

Hexamethonium's profound effects on both divisions of the autonomic nervous system make it a valuable tool in integrative cardiovascular research, helping to unravel the complex interplay between sympathetic and parasympathetic control of the heart and vasculature. nih.gov

In animal studies, sympathetic blockade with hexamethonium has been shown to increase total vascular volume, leading to decreased venous return and right ventricular output. physiology.org This demonstrates the role of the sympathetic nervous system in regulating not just arteriolar tone but also the capacitance of the vascular system. physiology.org In studies on dogs, hexamethonium administration led to a marked reduction in coronary blood flow without a corresponding reduction in coronary vascular resistance in anesthetized animals, highlighting complex species- and condition-specific responses. ahajournals.org

Research using hexamethonium has also provided insights into cerebral blood flow regulation. In a model of moderate cerebral ischemia in spontaneously hypertensive rats, hexamethonium caused vasodilation and a slight increase in blood flow in the cortex, thalamic region, and brain stem, which was associated with improved cerebral function as indicated by normalized somatosensory evoked potentials. nih.gov

Table 2: Integrative Cardiovascular Effects of Hexamethonium in Research Models

Cardiovascular ParameterResearch ModelObserved Effect of HexamethoniumCitation
Total Vascular VolumeDogsIncreased (mean 15%) physiology.org
Venous ReturnDogsDecreased physiology.org
Cardiac OutputDogsDecreased physiology.orgahajournals.org
Coronary Blood FlowDogs (anesthetized)Marked reduction ahajournals.org
Cerebral Blood FlowSpontaneously Hypertensive Rats (with ischemia)Slight increase nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40N2O12 B1627685 Hexamethonium tartrate CAS No. 2079-78-9

Properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKYPSXTNBQAJW-WBPXWQEISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-26-4 (Parent)
Record name Hexamethonium tartrate [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-78-9
Record name Hexamethonium tartrate [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethonium tartrate
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Record name HEXAMETHONIUM TARTRATE
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Molecular and Cellular Mechanisms of Hexamethonium Tartrate Action

Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Hexamethonium (B1218175) acts as a non-depolarizing ganglionic blocker by antagonizing nAChRs located in the sympathetic and parasympathetic ganglia. wikipedia.org This action interferes with the transmission of outgoing signals from presynaptic to postsynaptic cells within these systems. wikipedia.org

Non-Competitive Pore Blockade of nAChR Ion Channels

The primary mechanism of action for hexamethonium at the nAChR is the blockade of the ion pore itself, rather than competing with acetylcholine for its binding site. wikipedia.org This is a form of non-competitive antagonism, where the antagonist binds to a site distinct from the agonist binding site to prevent receptor activation or block the function of the channel. windows.net This interaction can involve specific residues within the mouth or lumen of the pore, effectively occluding the ion channel. windows.net Research on rat phrenic nerve/hemidiaphragm preparations has shown that hexamethonium decreases the time constant of decay for both endplate currents and miniature endplate currents, which is indicative of an endplate ion channel block. nih.gov

Distinguishing Hexamethonium Tartrate from Orthosteric Ligand Competition

Hexamethonium's mechanism is distinct from orthosteric ligand competition, where a drug directly competes with the endogenous ligand (in this case, acetylcholine) for the same binding site on the receptor. wikipedia.orgwikipedia.org While competitive antagonists bind to the same site as the agonist, hexamethonium binds to a different site located within the ion channel pore. wikipedia.orgconicet.gov.ar This non-competitive action means that even when acetylcholine binds to its receptor, the ion channel remains blocked by hexamethonium, preventing ion flow. wikipedia.orgwindows.net

Modulation of Ion Channel Function Beyond nAChRs

While the primary target of hexamethonium is the nAChR, studies have revealed its influence on other ion channels, specifically Ca2+-activated potassium channels.

Influence on Ca2+-Activated Potassium Channels

Research has demonstrated that hexamethonium can block Ca2+-activated K+ channels. nih.gov In studies on sympathetic ganglion cells, high concentrations of hexamethonium were found to reduce the Ca2+-sensitive component of the after-hyperpolarization that follows a spike in a dose-dependent manner. nih.gov This effect is similar to that of apamin, a known blocker of small-conductance Ca2+-activated K+ channels (SK channels). nih.govrndsystems.com However, other research on rat motor nerve terminals suggests that the ability of hexamethonium to augment neurotransmitter release is not due to the inhibition of Ca2+-activated K+-channels. nih.gov

Research Applications in Autonomic Nervous System Physiology

Integrative Cardiovascular System Research

Elucidation of Blood Pressure Homeostasis Mechanisms

Hexamethonium (B1218175) has been instrumental in studies aimed at understanding the neural control of blood pressure. By blocking autonomic ganglia, it effectively removes the influence of both the sympathetic and parasympathetic nervous systems on the vasculature and the heart, allowing researchers to study the underlying mechanisms of blood pressure regulation.

Intravenous administration of hexamethonium is known to cause a significant reduction in systemic arterial blood pressure in both normotensive and hypertensive subjects. ahajournals.org This effect is a cornerstone of its use in research. Studies in spontaneously hypertensive rats (SHRs) have demonstrated that hexamethonium significantly reduces mean arterial pressure (MAP). nih.gov Interestingly, at higher doses, the reduction in MAP was greater in SHRs compared to normotensive Wistar rats, suggesting an enhanced sympathetic activity in the hypertensive model. nih.gov There is a significant positive correlation between the reduction in renal sympathetic nerve activity (RSNA) and the fall in MAP following hexamethonium injection, indicating that the change in blood pressure in response to the drug can be used to evaluate basal sympathetic tone. nih.gov

Further research in a canine model of obesity-induced hypertension revealed that hexamethonium reduced blood pressure in obese dogs but not in the lean control group, pointing to an autonomic mechanism for the elevated blood pressure in the obese state. nih.gov In freely moving rats, hexamethonium administration also resulted in a drop in blood pressure. frontiersin.org The concept of blood pressure homeostasis involves a complex interplay of neural and hormonal factors aimed at maintaining a stable internal environment. dynapulse.com Hexamethonium has been used in this context to dissect the contribution of the autonomic nervous system to the long-term regulation of blood pressure. nih.gov

Table 1: Effect of Hexamethonium on Mean Arterial Pressure (MAP) in Various Research Models

Subject Condition Effect of Hexamethonium on MAP Reference
Humans Normotensive & Hypertensive Significant reduction ahajournals.org
Spontaneously Hypertensive Rats (SHRs) Anesthetized Significant reduction; greater than in normotensive rats at high doses nih.gov
Wistar Rats Anesthetized Significant reduction nih.gov
Dogs Obese 20 +/- 4 mmHg reduction nih.gov
Dogs Lean (Control) No significant reduction (9 +/- 6 mmHg) nih.gov
Rats Freely Moving Lowered mean BP frontiersin.org

Examination of Heart Rate Control Mechanisms

The autonomic nervous system exerts dual control over heart rate, with sympathetic stimulation increasing it and parasympathetic (vagal) stimulation decreasing it. Hexamethonium, by blocking both inputs at the ganglionic level, allows for the investigation of the prevailing autonomic tone to the heart.

In studies with anesthetized Wistar rats and spontaneously hypertensive rats (SHRs), intravenous hexamethonium significantly reduced heart rate in both groups. nih.gov This suggests that, under the conditions of the experiment, there was a dominant sympathetic tone maintaining the heart rate. In contrast, a study on freely moving rats found that hexamethonium did not significantly affect the mean heart rate, although it did decrease heart rate variability. frontiersin.org

Research into the elevated resting heart rate associated with obesity in dogs provided further insights. The differences in resting heart rate between obese dogs (83 +/- 7 beats/min) and control dogs (58 +/- 5 beats/min) were completely eliminated after the administration of hexamethonium. nih.gov This finding strongly indicated that the tachycardia in the obese dogs was mediated by the autonomic nervous system. nih.gov Subsequent pharmacological dissection revealed an attenuated parasympathetic control of the heart in the obese animals. nih.gov

Table 2: Effect of Hexamethonium on Heart Rate in Various Research Models

Subject Condition Effect of Hexamethonium on Heart Rate Reference
Wistar Rats & SHRs Anesthetized Significant reduction nih.gov
Dogs Obese vs. Lean (Control) Abolished the difference in resting heart rate between groups nih.gov
Rats Freely Moving No effect on mean heart rate; decreased variability frontiersin.org

Investigations into Vascular Resistance and Reactivity

The reduction in blood pressure caused by hexamethonium is primarily attributed to a decrease in systemic vascular resistance. ahajournals.org This is a result of the blockade of sympathetic vasoconstrictor tone to the arterioles. Research in anesthetized dogs estimated that approximately 70% of the reduction in systemic arterial pressure produced by hexamethonium is dependent on this reduction in vascular resistance. ahajournals.org

Studies have also explored how hexamethonium affects the vascular response to other substances. For instance, research in humans investigated whether hexamethonium potentiates the vasoconstrictor effect of noradrenaline. nih.gov When hexamethonium was infused intra-arterially into the brachial artery, it did not enhance the constrictor response of forearm or hand vessels to noradrenaline administered by the same route. nih.gov This suggests that, at least in the short term, tolerance to hexamethonium is not mediated by an increased sensitivity of blood vessels to noradrenaline. nih.gov Hexamethonium has been utilized as a tool to measure vascular reactivity in the context of experimental hypertension, helping to isolate non-neurogenic vascular responses. nih.gov

Studies on Coronary and Cerebral Hemodynamics

Hexamethonium's effects on regional blood flow, particularly to the heart and brain, have been a subject of significant research.

In studies on dogs, hexamethonium administration led to a marked reduction in coronary blood flow. ahajournals.org However, the effect on coronary vascular resistance was not consistent. In anesthetized dogs, coronary blood flow decreased without a corresponding reduction in coronary vascular resistance. ahajournals.org Conversely, in two unanesthetized human hypertensive patients, hexamethonium produced a reduction in coronary vascular resistance. ahajournals.org

Regarding cerebral circulation, early research showed that the hypotensive effect of hexamethonium could impact cerebral blood flow. Consciousness was typically lost when cerebral blood flow dropped to approximately 30 to 35 ml per 100 grams of brain tissue per minute, a reduction often linked to a decrease in cardiac output. ahajournals.org More recent studies in a rat model of moderate cerebral ischemia provided a different perspective. nih.gov In these experiments, where blood pressure was partially controlled, hexamethonium induced vasodilation and a slight increase in regional cerebral blood flow in the cortex, thalamus, and brain stem. nih.gov This improved blood flow was associated with a normalization of somatosensory evoked potentials, suggesting an improvement in cerebral function. nih.gov

Table 3: Reported Hemodynamic Effects of Hexamethonium

Parameter Subject/Model Finding Reference
Coronary Blood Flow Dogs (normotensive & hypertensive) Marked reduction ahajournals.org
Coronary Vascular Resistance Dogs (anesthetized) No reduction ahajournals.org
Coronary Vascular Resistance Humans (hypertensive) Reduction ahajournals.org
Cerebral Blood Flow Rats (moderate cerebral ischemia) Slight increase in cortical, thalamic, and brain stem regions nih.gov
Cerebral Function Rats (moderate cerebral ischemia) Improved, as indicated by enhanced somatosensory evoked potentials nih.gov

Gastrointestinal System Motility and Secretion Studies

The gastrointestinal tract is under complex autonomic control, which regulates its movement (motility) and secretions. Hexamethonium has been widely used to investigate these control mechanisms by blocking the extrinsic and intrinsic (enteric) neural pathways.

Analysis of Gastric and Intestinal Motility Modulation

Hexamethonium profoundly affects gastrointestinal motility. In humans, it has been shown to produce striking dilatation and decreased motility in the stomach, small intestine, and colon, which lengthens the emptying time. rsna.org This effect is described as gastric hypotonicity. rsna.org

Research using various animal models has provided more detailed insights. In conscious sheep, hexamethonium was found to inhibit the cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov In an in vivo study on anesthetized rats using an adapted Trendelenburg method to measure intestinal propulsion, hexamethonium blocked the propulsive contractions of the jejunum. researchgate.net Similarly, other research in rats demonstrated that strong, rhythmic gastric contractions (phase III-like contractions) induced by acupuncture could be completely abolished by hexamethonium, highlighting the essential role of ganglionic transmission in these motor patterns. researchgate.net The use of hexamethonium in in vitro preparations of isolated intestine has been a standard method for studying the pharmacology of enteric reflexes. ijper.org

Research on Gastric Hyposecretion

In addition to its effects on motility, hexamethonium also influences gastric secretion. It is known to cause a reduction in the secretion of both the acid and mucous components of gastric fluid. rsna.org

Studies in conscious rats with gastric fistulae showed that hexamethonium inhibited not only basal acid secretion but also the secretion stimulated by agents like histamine (B1213489) and pentagastrin. nih.gov Similarly, in conscious sheep, hexamethonium reduced abomasal acid secretion, although this effect was sometimes followed by a strong and long-lasting rebound. nih.gov The inhibitory effect on acid secretion in sheep was found to be less pronounced than its effect on reticulo-rumen motility. nih.gov These findings demonstrate the critical role of autonomic ganglia in mediating both basal and stimulated gastric acid output.

Table 4: Effect of Hexamethonium on Gastric Secretion

Model Secretion Type Stimulus Effect of Hexamethonium Reference
Human Acid and Mucous General Hyposecretion rsna.org
Rat (Gastric Fistula) Acid Basal Inhibition nih.gov
Rat (Gastric Fistula) Acid Histamine-stimulated Inhibition nih.gov
Rat (Gastric Fistula) Acid Pentagastrin-stimulated Inhibition nih.gov
Sheep Acid (Abomasal) General Reduction nih.gov

Role of Extrinsic Neural Activity in Rumen (e.g., Abomasal) Function

Hexamethonium has been instrumental in assessing the involvement of the autonomic nervous system in the gastrointestinal functions of ruminants, such as sheep. nih.gov As a reference drug for blocking autonomic ganglia, it has been used to study the degree of extrinsic neural control over various parts of the ruminant stomach. nih.gov

Research in conscious sheep has shown that hexamethonium inhibits cyclical contractions of the reticulo-rumen and abomasal motility to a greater extent than it inhibits gastric acid secretion. nih.gov The inhibitory effect on abomasal motility and acid secretion is often followed by a strong and prolonged rebound effect. nih.gov Studies also indicate that the inhibitory effects of serotonin (B10506) on reticuloruminal motility in sheep are reduced by hexamethonium, suggesting that these responses are mediated through cholinergic neural pathways. avma.org This highlights a modulatory role for extrinsic neural activity in the cyclical motor events of the upper gastrointestinal tract. nih.gov

The table below summarizes the observed effects of hexamethonium on ruminant gastrointestinal functions from a key study.

Gastrointestinal FunctionObserved Effect of Hexamethonium
Reticulo-rumen cyclical contractionsInhibition nih.gov
Abomasal motilityInhibition followed by strong, long-lasting rebound nih.gov
Gastric acid secretionInhibition followed by strong, long-lasting rebound nih.gov
Duodenal migrating myoelectrical complexesReduced at high dosages, enhanced at lower dosages nih.gov

Urogenital System Autonomic Control Research

Hexamethonium has been applied in studies to understand the autonomic regulation of the urinary system, particularly in the context of bladder reflexes and the function of urothelial cells.

In research on urinary bladder function, hexamethonium is used to parse the involvement of ganglionic transmission. While nicotinic acetylcholine (B1216132) receptors in the central and peripheral nervous systems are known to be important for bladder control, studies using hexamethonium have helped to investigate the specific roles of different receptor subtypes. nih.gov

In vivo cystometrograms in anesthetized rats demonstrated that intravesical administration of nicotine (B1678760) increases the intercontraction interval, an effect indicative of bladder reflex inhibition. nih.gov Counterintuitively, the administration of hexamethonium did not block this effect but instead amplified the inhibition of bladder reflexes caused by nicotine. nih.gov This suggests the presence of multiple nicotinic receptor types in the bladder with opposing effects. nih.gov In contrast, other functional studies on isolated guinea-pig urinary bladder tissue found that hexamethonium exhibited no significant antagonism of contractile responses induced by the muscarinic agonist carbachol (B1668302), confirming its specificity for nicotinic over muscarinic receptors in this organ. ncats.io

Recent research has uncovered the presence and function of non-neuronal nicotinic receptors in the urothelium, the epithelial lining of the urinary bladder. nih.goveinj.org These cells can release neurotransmitters like acetylcholine, which may act in a paracrine or autocrine fashion to modulate bladder sensation and function. einj.org

Studies using cultured rat urothelial cells have shown that the application of nicotine prompts an increase in intracellular calcium concentration, indicating the presence of functional nicotinic receptor channels. nih.gov This nicotine-induced effect was successfully blocked by pretreatment with hexamethonium. nih.gov Further investigation suggests a model where the urothelium possesses both an excitatory pathway, likely mediated by α3-containing (α3) receptors, and an inhibitory pathway mediated by α7 receptors. nih.gov In this model, hexamethonium, by blocking the α3 receptors, unmasks the inhibitory α7 pathway, which could explain why it potentiates nicotine-induced inhibition of bladder reflexes in vivo. nih.gov

The table below details findings on the effects of nicotinic agents on bladder function in anesthetized rats.

Agent Administered IntravesicallyEffect on Intercontraction Interval (ICI)Implication
NicotineIncreased ICI (Inhibition of reflex) nih.govActivation of urothelial nicotinic receptors affects bladder reflexes. nih.gov
HexamethoniumPotentiated nicotine-induced increase in ICI nih.govSuggests blockade of an excitatory nicotinic pathway, unmasking an inhibitory one. nih.gov
Choline (α7 agonist)Increased ICI nih.govSuggests the inhibitory effect is mediated by α7 receptors. nih.gov
Methyllycaconitine (α7 antagonist)Prevented nicotine- and hexamethonium-induced bladder inhibition nih.govConfirms the role of α7 receptors in the inhibitory reflex. nih.gov

Endocrine and Metabolic Regulation Studies

Hexamethonium's ability to block autonomic ganglia has made it a valuable agent in studies of endocrine and metabolic control, particularly concerning stress responses and blood pressure regulation.

Hexamethonium has been shown to effectively attenuate the excessive release of catecholamines (e.g., adrenaline and noradrenaline) that can occur in response to severe physiological stress. In a rat model mimicking fatal encephalitis through chemically-induced brainstem lesions, acute hypertension and a massive surge in serum catecholamines were observed. nih.gov

Early treatment with hexamethonium reversed the acute hypertension and significantly attenuated the rise in catecholamine levels within three hours. nih.gov This intervention prevented the development of subsequent cardiac dysfunction and pulmonary edema, ultimately increasing the survival rate. nih.gov This demonstrates a critical link between ganglionic transmission, catecholamine surges, and end-organ damage. Further studies have confirmed that the hypertensive effect of nicotine in rats, which is driven by catecholamine release from the adrenal gland, is selectively blocked by hexamethonium, implicating α3β4 nicotinic receptors in this process. mdpi.com

Hexamethonium is used in hypertensive animal models to differentiate the contribution of the sympathetic nervous system to elevated blood pressure from other mechanisms, such as the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure. mdpi.com

In a hypertensive mouse model containing both the human renin and human angiotensinogen (B3276523) genes (RA+), researchers investigated the mechanisms behind the elevated blood pressure. nih.gov To explore the relative roles of the central renin-angiotensin system and the sympathetic nervous system, the depressor responses to hexamethonium were measured. nih.gov Intravenous administration of hexamethonium produced an equal blood pressure-lowering effect in both the hypertensive RA+ mice and the non-transgenic control mice. nih.gov This finding suggests that the sympathetic nervous system's contribution to maintaining blood pressure was similar in both groups, and that the hypertension in the RA+ model was primarily driven by increased activation of central angiotensin II type 1 (AT-1) receptors. nih.gov

The table below shows the comparative depressor responses in the hypertensive mouse model.

AgentAnimal GroupPeak Fall in Mean Arterial Pressure (MAP)Conclusion
Hexamethonium (5 mg/kg IV)RA+ (Hypertensive)-46 +/- 3 mmHg nih.govHexamethonium caused an equal fall in MAP, suggesting a similar level of sympathetic tone in both groups. nih.gov
Hexamethonium (5 mg/kg IV)RA- (Control)-52 +/- 3 mmHg nih.govHexamethonium caused an equal fall in MAP, suggesting a similar level of sympathetic tone in both groups. nih.gov
Losartan (AT-1 antagonist, ICV)RA+ (Hypertensive)-29 +/- 4 mmHg nih.govThe greater fall in MAP in RA+ mice indicates that the hypertension is largely dependent on the central renin-angiotensin system. nih.gov
Losartan (AT-1 antagonist, ICV)RA- (Control)-4 +/- 2 mmHg nih.govThe greater fall in MAP in RA+ mice indicates that the hypertension is largely dependent on the central renin-angiotensin system. nih.gov

Neuropharmacological Delineation of Receptor and Neurotransmitter Interactions

Nicotinic Acetylcholine (B1216132) Receptor Subtype Specificity

Hexamethonium (B1218175) is a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist. wikipedia.org It primarily functions by blocking the ion pore of the receptor rather than competing at the acetylcholine binding site itself. wikipedia.org Its utility as a research tool stems from its specificity for certain nAChR subtypes and its inability to cross the blood-brain barrier, which allows for the differentiation of peripheral and central nervous system effects. inrae.frdrugcentral.orgdrugbank.com

A significant body of research has utilized hexamethonium to characterize neuronal nAChRs that are insensitive to the potent antagonist α-bungarotoxin. nih.govnih.gov These α-bungarotoxin-insensitive receptors are prevalent in the nervous system and exhibit distinct pharmacological properties. frontiersin.org For instance, studies on the rat interpeduncular nucleus (IPN) have identified nAChRs that are insensitive to α-bungarotoxin but are effectively blocked by hexamethonium, curare, and mecamylamine (B1216088). jneurosci.org Similarly, research suggests that receptors with an α4β2* or α3β4* backbone are insensitive to α-bungarotoxin. frontiersin.org

In studies of the neuromuscular junction, hexamethonium has been instrumental in identifying prejunctional nAChRs that modulate acetylcholine release. These autoreceptors are believed to be of the α-bungarotoxin-insensitive neuronal type. nih.govnih.gov The blocking action of hexamethonium on these receptors provides evidence for their role in feedback mechanisms at the synapse. nih.govnih.gov Furthermore, during the development of the enteric nervous system, unconventional nAChRs have been identified that are responsive to nicotinic agonists but are notably insensitive to hexamethonium, highlighting the diversity of even the α-bungarotoxin-insensitive receptor family. jneurosci.org

Hexamethonium's interaction with specific nAChR subtypes, such as α3β4* and α7, has been a subject of detailed investigation. The α3β4 receptor, often called the ganglion-type nicotinic receptor, is a known target for hexamethonium. wikipedia.org However, studies involving receptor protection assays on native α3β4* nAChRs from bovine adrenal chromaffin cells found that hexamethonium, unlike other antagonists such as mecamylamine, offered no protection from alkylation. nih.gov This suggests a specific mode of interaction that does not involve shielding the binding site in the same manner as other antagonists. nih.gov

Research on synaptic transmission in the mouse superior cervical ganglion (SCG) has provided quantitative data on hexamethonium's potency. By using knockout mice, it was determined that the IC₅₀ (the concentration causing 50% inhibition) of hexamethonium varied significantly depending on the presence of the α5 subunit, which co-assembles with α3β4. nih.gov This differential potency allows for inferences about the subunit composition of the native receptors. nih.gov

Table 1: Hexamethonium Potency (IC₅₀) on nAChR Subtypes in Mouse SCG Data derived from studies on synaptic transmission in wild-type (WT) and knockout (KO) mouse superior cervical ganglia.

Ganglion Genotype Predominant nAChR Subtype Hexamethonium IC₅₀ (μmol/L) Source
WT Mix of α3β4α5 and other nAChRs 389.2 nih.gov
α5β2‐KO α3β4α5 126.7 nih.gov
α5β4‐KO N/A 22.1 nih.gov

Regarding the α7 nAChR subtype, hexamethonium's effect is less straightforward. The α7 receptor is known for its high calcium permeability and rapid desensitization. nih.govmdpi.com In canine intracardiac ganglia, while specific antagonists for α3/β2 and α3/β4 interfaces attenuated responses, a complete blockade of ganglionic transmission was only achieved with hexamethonium, and a portion of the transmission was attributed to α7 nAChRs. nih.gov This indicates that hexamethonium blocks α7-mediated transmission in this context. nih.gov However, other studies have reported that high concentrations of hexamethonium (100 µM) were unable to block α7-nAChRs on certain bipolar cells, suggesting that its antagonism is not universal across all α7-containing receptors. researchgate.net

Prejunctional Receptor Modulation and Neurotransmitter Release

Hexamethonium has been a critical tool for elucidating the role of prejunctional nicotinic autoreceptors, which are receptors located on the nerve terminal that respond to the neurotransmitter released by that same terminal.

A key function of prejunctional nAChRs at the neuromuscular junction is to exert negative feedback control over acetylcholine (ACh) release. nih.govnih.gov Hexamethonium has been used to demonstrate this mechanism. By blocking these prejunctional nicotinic autoreceptors, hexamethonium prevents the feedback inhibition, which results in an increase in the evoked release of ACh from the motor nerve terminals. nih.govnih.govresearchgate.net This effect is particularly observed at low stimulation frequencies. nih.govnih.gov These autoreceptors are believed to be of the α-bungarotoxin-insensitive neuronal type. nih.gov In contrast, in studies on the human saphenous vein, hexamethonium did not antagonize the depression of norepinephrine (B1679862) release caused by acetylcholine, an effect that was instead mediated by muscarinic receptors. ahajournals.org

The release of neurotransmitters occurs in discrete packets, or quanta. Hexamethonium has been shown to alter the quantal content of evoked ACh release, which is the number of quanta released per nerve impulse.

In studies of the rat phrenic nerve-hemidiaphragm preparation, hexamethonium was found to modulate quantal content in a frequency-dependent manner. nih.govnih.gov At low frequencies of nerve stimulation, hexamethonium increased the quantal content of endplate currents, whereas at high frequencies, it had no significant effect. nih.govnih.gov This augmentation at low frequencies was dependent on the extracellular calcium concentration. nih.govnih.gov In contrast, different findings were reported in the rabbit superior cervical ganglion, where hexamethonium and tubocurarine (B1210278) were found to have no effect on transmitter release, suggesting that their blocking action in this preparation is purely postsynaptic. scispace.com Another study noted that in the presence of tubocurarine, hexamethonium increased the amplitude of the end-plate potential without increasing the quantal content. nih.gov

Table 2: Effect of Hexamethonium on Acetylcholine Quantal Content Summary of findings from different experimental preparations.

Preparation Stimulation Frequency Effect of Hexamethonium on Quantal Content Source
Rat Phrenic Nerve Low (0.5-2 Hz) Increased by 30-40% nih.govnih.gov
Rat Phrenic Nerve High (50-150 Hz) No effect nih.govnih.gov
Rabbit Superior Cervical Ganglion Not specified No effect scispace.com
Rat Diaphragm (in presence of tubocurarine) Not specified No increase nih.gov

Interactions with Other Central Neurotransmitter Systems (Peripheral Tool Applications)

A defining characteristic of hexamethonium is that it is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier. inrae.frdrugcentral.orgdrugbank.com This property makes it an invaluable pharmacological tool for distinguishing between the peripheral and central effects of drugs that target the nicotinic cholinergic system.

A clear example of this application is seen in studies investigating the effects of nicotine (B1678760). Researchers use hexamethonium in parallel with a centrally-acting nAChR antagonist like mecamylamine, which does cross the blood-brain barrier. nih.gov In a study on visceral pain in mice, nicotine administration reduced two pain-related responses: abdominal stretching (a peripheral response) and conditioned place aversion (a centrally-mediated behavior). nih.gov The peripherally-restricted hexamethonium blocked nicotine's effect on the stretching behavior but not on the conditioned place aversion. nih.gov Conversely, mecamylamine blocked both effects. nih.gov This differential outcome demonstrates that hexamethonium can be used to isolate and confirm the peripheral component of a drug's action, thereby helping to delineate the roles of central versus peripheral neurotransmitter systems in a given physiological or behavioral response. nih.gov

Investigation of GABAergic System Modulation

The influence of hexamethonium on the GABAergic system appears to be indirect, occurring as a downstream consequence of its primary blockade of nicotinic receptors. Research indicates that hexamethonium does not typically act directly on GABA receptors but can modulate GABAergic transmission by altering the activity of cholinergic neurons that synapse onto GABAergic pathways.

In a study on the rat subfornical organ, the application of carbachol (B1668302), a cholinergic agonist, induced inhibitory responses mediated by GABA. This effect was not influenced by the presence of 100 μM hexamethonium, indicating that nicotinic receptors were not involved in this particular modulation of GABAergic currents. physiology.org Instead, the response was suppressed by the muscarinic antagonist atropine, highlighting a muscarinic, rather than nicotinic, cholinergic control of GABA release in this brain region. physiology.org

Similarly, investigations into the contractility of the mouse duodenum revealed that hexamethonium did not affect the inhibitory actions of a specific GABA-C receptor agonist. nih.gov However, it did reduce the contractile effect produced by the GABA-A receptor agonist muscimol. This suggests that the GABA-A-mediated effect is dependent on a nicotinic cholinergic link, which is disrupted by hexamethonium. nih.gov In rat sympathetic ganglia, the ability of GABA to increase the frequency of spontaneous excitatory postsynaptic potentials (EPSPs) in the presence of 4-aminopyridine (B3432731) was abolished by hexamethonium, further demonstrating that certain GABA actions are dependent on an intact nicotinic cholinergic pathway. uni-muenchen.de

These findings collectively suggest that the role of hexamethonium in modulating the GABAergic system is not as a direct antagonist or modulator of GABA receptors themselves, but rather as a blocker of upstream nicotinic receptors that regulate GABAergic activity.

Experimental ModelKey FindingInference on Hexamethonium's RoleCitation
Rat Subfornical Organ SlicesHexamethonium (100 μM) did not affect carbachol-induced GABAergic inhibitory postsynaptic currents (sIPSCs).Modulation of GABA release in this context is mediated by muscarinic, not nicotinic, receptors. physiology.org
Mouse Duodenum Longitudinal MuscleHexamethonium did not alter inhibitory effects of a GABA-C agonist but reduced contractile effects of a GABA-A agonist (muscimol).Suggests an indirect modulation, where the GABA-A pathway is dependent on a nicotinic cholinergic step. nih.gov
Rat Sympathetic GangliaHexamethonium blocked the GABA-induced increase in spontaneous EPSP frequency.Reveals that the observed presynaptic actions of GABA are dependent on nicotinic receptor activation. uni-muenchen.de

Analysis of Glutamatergic Neuronal Responses

Hexamethonium's interaction with the glutamatergic system is characterized by a significant modulatory influence, rather than direct receptor antagonism. As a nicotinic receptor blocker, hexamethonium prevents acetylcholine from acting on these receptors, which in turn alters how neurons respond to glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. nih.gov

Studies have consistently shown that hexamethonium does not block glutamate receptors directly. For instance, in myenteric neurons, hexamethonium did not affect fast depolarizing responses induced by glutamate but did block responses to nicotine. jneurosci.org Likewise, in the striatum, hexamethonium did not alter the efficacy of glutamate-mediated synaptic transmission. jneurosci.org Research on cardiovascular responses in the nucleus of the solitary tract (NTS) also found that glutamate-induced effects were not statistically different after the administration of hexamethonium, further confirming its lack of direct action on glutamate receptors. physiology.org

The primary role of hexamethonium is to alter the cholinergic modulation of glutamatergic neurons. A key study using brain slices from the medial septal area of ground squirrels demonstrated this effect clearly. nih.govresearchgate.net In this model, the application of hexamethonium changed the neurons' reactions to glutamate; specifically, excitatory responses were masked while inhibitory responses were strengthened. nih.govresearchgate.net Interestingly, hexamethonium alone was found to induce changes in neuronal activity that were similar to the effects of glutamate, highlighting the complex interplay between the cholinergic and glutamatergic systems in this region. rndsystems.comresearchgate.net This research indicates that nicotinic receptors, which are blocked by hexamethonium, are crucial for modulating how septal neurons respond to glutamate and for the expression of network oscillations. nih.govresearchgate.net

Experimental ModelKey FindingInference on Hexamethonium's RoleCitation
Ground Squirrel Medial Septal Area SlicesHexamethonium altered neuronal responses to L-glutamate, masking excitatory reactions and enhancing inhibitory ones.Demonstrates that nicotinic receptors modulate glutamatergic responses in this brain region. nih.govresearchgate.net
Rat Striatal SlicesHexamethonium (100 μM) did not affect the amplitude of evoked glutamatergic EPSCs.Confirms that hexamethonium does not directly block glutamatergic transmission. jneurosci.org
Rat Nucleus of the Solitary Tract (in vivo)L-glutamate-induced decreases in blood pressure and heart rate were unaffected by prior microinjection of hexamethonium.Shows specificity of hexamethonium for nicotinic receptors, without direct interference with glutamate receptor-mediated responses. physiology.org
Guinea Pig Myenteric NeuronsFast responses to glutamate were not inhibited by hexamethonium, whereas responses to nicotine were blocked.Indicates that hexamethonium does not act on the glutamate receptors involved in these fast responses. jneurosci.org

Advanced Methodologies and Experimental Models in Hexamethonium Tartrate Research

In Vitro Approaches

Hexamethonium (B1218175) tartrate has been instrumental in elucidating fundamental mechanisms of neurotransmission and autonomic function through a variety of in vitro techniques. These approaches allow for the precise control of experimental conditions and the detailed examination of the compound's effects at the cellular and tissue levels.

Isolated Organ and Tissue Bath Preparations

Isolated organ and tissue bath preparations are classical pharmacological tools that have been extensively used to study the effects of hexamethonium on various autonomically innervated tissues. These preparations maintain the physiological responsiveness of the tissue, allowing for the investigation of drug effects on nerve-mediated contractions and relaxations.

Phrenic Nerve-Diaphragm: The rat phrenic nerve-diaphragm preparation is a widely used model for studying neuromuscular transmission. nih.govresearchgate.netresearchgate.net In this setup, hexamethonium has been shown to enhance transmitter release at low stimulation frequencies, an effect attributed to the blockade of presynaptic nicotinic autoreceptors that normally exert a negative feedback effect on acetylcholine (B1216132) release. nih.govnih.gov However, this enhancement is not sustained during high-frequency stimulation. nih.gov Studies have also utilized this preparation to compare the presynaptic and postsynaptic effects of hexamethonium with other neuromuscular blocking agents.

Vas Deferens: The vas deferens is a smooth muscle tissue richly innervated by sympathetic nerves, making it a suitable model for studying adrenergic neurotransmission. Research using this preparation has helped to characterize the role of nicotinic receptors in modulating neurotransmitter release.

Ileum: The guinea pig ileum preparation is a classic model for studying the enteric nervous system. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net Hexamethonium is frequently used to block nicotinic ganglionic transmission within the myenteric plexus, thereby helping to differentiate between neuronal and direct muscle effects of other drugs. nih.govnih.gov For instance, studies have shown that hexamethonium can augment twitch contractions evoked by electrical field stimulation in the guinea-pig ileum longitudinal muscle-myenteric plexus strip. nih.gov It has also been used to investigate the involvement of nicotinic receptors in peristaltic reflexes. researchgate.netnih.gov

Bladder: The urinary bladder is another smooth muscle organ under autonomic control that has been studied using isolated tissue bath preparations. Hexamethonium has been used to investigate the role of ganglionic transmission in bladder contractility. Functional studies in guinea-pig urinary bladder have shown that hexamethonium has little to no significant antagonistic effect on contractile responses to carbachol (B1668302), suggesting a distinction in receptor subtypes or mechanisms compared to other tissues. nih.gov

Heart Atria: Isolated heart atria preparations are valuable for studying the chronotropic (heart rate) and inotropic (contractility) effects of drugs. nih.govahajournals.orgahajournals.orgnih.govmdpi.com In guinea-pig left atria, hexamethonium has been shown to antagonize the negative inotropic responses mediated by muscarinic receptors. nih.gov This finding suggests that in addition to its well-known nicotinic receptor blocking properties, hexamethonium can also interact with muscarinic receptors in certain tissues. nih.gov Furthermore, research on canine models has demonstrated that hexamethonium can impact cardiac function by altering autonomic neurotransmission. oup.com

Cultured Neuronal Cells and Primary Cell Cultures

The use of cultured cells provides a simplified and controlled environment to study the direct effects of hexamethonium on specific cell types, free from the complexities of intact tissues.

Urothelial Cells: While specific studies on hexamethonium's direct effects on cultured urothelial cells are not extensively detailed in the provided results, the bladder as a whole organ system is a subject of research involving hexamethonium. nih.gov

Sympathetic Ganglion Cells: Cultured sympathetic ganglion cells are a key model for studying ganglionic transmission. nih.govahajournals.orgahajournals.org Intracellular recordings from these cells have revealed that hexamethonium can increase their excitability by blocking Ca2+-activated K+ channels. nih.gov This leads to an augmentation of repetitive firing without altering the threshold voltage for spike initiation. nih.gov

Aplysia Neurons: The large, identifiable neurons of the sea slug Aplysia have served as a valuable model system for fundamental neuropharmacology. nih.govnih.govphysiology.orgjneurosci.org Voltage-clamp studies on Aplysia neurons have shown that hexamethonium's blocking action on acetylcholine-induced currents is voltage-dependent. nih.govnih.gov The compound appears to act as an open-channel blocker, with its effects being more pronounced at hyperpolarized membrane potentials. nih.govnih.gov These studies have helped to elucidate the kinetics of hexamethonium's interaction with nicotinic acetylcholine receptors. nih.govnih.gov

Electrophysiological Recordings

Electrophysiological techniques provide high-resolution data on the effects of hexamethonium on ion channel function and synaptic transmission.

Voltage-Clamp: Voltage-clamp techniques have been crucial in characterizing the mechanism of action of hexamethonium at the channel level. nih.govnih.govnih.govscispace.comnih.govresearchgate.net In frog skeletal muscle fibers, voltage-clamp experiments revealed that hexamethonium causes a voltage-dependent reduction in the amplitude of endplate currents, consistent with a rapid, voltage-dependent block of open acetylcholine-activated channels. nih.gov Similar voltage-dependent blockade has been observed in Aplysia neurons. nih.govnih.gov

Intracellular Recording: Intracellular recording from neurons, such as sympathetic ganglion cells, has been used to study the effects of hexamethonium on neuronal excitability. nih.gov These studies have shown that hexamethonium can augment repetitive firing by blocking calcium-activated potassium channels. nih.gov

Endplate Current Analysis: Analysis of endplate currents (EPCs) at the neuromuscular junction has provided detailed insights into the presynaptic and postsynaptic effects of hexamethonium. nih.govscispace.com In frog sartorius nerve-muscle preparations, hexamethonium alters the parameters of the EPC, reducing its peak amplitude, particularly with membrane hyperpolarization. scispace.com In rat phrenic nerve-hemidiaphragm preparations, analysis of EPCs and miniature endplate currents (mEPCs) has shown that hexamethonium can decrease the time constant of their decay, indicating an ion channel blocking effect. nih.gov This technique has also been instrumental in demonstrating the ability of hexamethonium to increase the quantal content of EPCs at low stimulation frequencies. nih.gov

In Vivo Animal Models for Autonomic Studies

In vivo animal models are indispensable for understanding the integrated physiological effects of hexamethonium on the autonomic nervous system and its target organs within a living organism.

Rodent Models

Rodents are the most commonly used animal models in hexamethonium research due to their well-characterized physiology, genetic tractability, and the availability of various disease models.

Sprague-Dawley Rats: Sprague-Dawley rats are a common outbred strain used in general physiological and pharmacological studies.

Spontaneously Hypertensive Rats (SHRs): SHRs are a widely used genetic model of hypertension. spandidos-publications.comnih.govspandidos-publications.comnih.govahajournals.org Studies in SHRs have shown that hexamethonium administration leads to a significant reduction in renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). spandidos-publications.comnih.govspandidos-publications.com The hypotensive effect of hexamethonium is more pronounced in SHRs compared to their normotensive Wistar-Kyoto (WKY) counterparts, suggesting an enhanced sympathetic tone in the hypertensive state. spandidos-publications.comnih.govspandidos-publications.comnih.gov These studies have also established a positive correlation between the changes in RSNA and MAP in response to hexamethonium, indicating that the blood pressure response to ganglionic blockade can be used to assess basal sympathetic nerve activity. nih.govspandidos-publications.com

C57BL/6J Mice: C57BL/6J mice are a common inbred strain used in a wide range of biomedical research, including studies on autonomic function. Research in transgenic mice with cardiac-specific overexpression of Gsα has utilized hexamethonium to investigate the role of the autonomic nervous system in heart rate control. ahajournals.org In these mice, hexamethonium decreased the elevated heart rate, suggesting that the tachycardia was due to enhanced sympathetic activity. ahajournals.org Studies on mouse ileum have also used hexamethonium to investigate neural reflexes. researchgate.net

Guinea Pigs: Guinea pigs have been used in studies of autonomic control of the airways and the gastrointestinal tract. nih.govnih.govnih.govnih.govnih.govjnmjournal.orgphysiology.orgersnet.orgresearchgate.net In studies of airway responsiveness, hexamethonium pretreatment was found to abolish the enhancement of histamine-induced bronchoconstriction caused by nitric oxide synthase inhibitors, suggesting a role for ganglionic transmission in this response. physiology.orgersnet.org In the guinea pig colon, hexamethonium abolishes the increase in intraluminal pressure induced by pelvic nerve stimulation, indicating the involvement of nicotinic pathways in colonic peristalsis. nih.govjnmjournal.org

Canine and Feline Models in Cardiovascular Research

Larger animal models like dogs and cats have historically played a significant role in cardiovascular research, allowing for more complex surgical instrumentation and physiological measurements.

Canine Models: Canine models have been used to study the effects of hexamethonium on systemic hemodynamics and cardiac function. oup.comahajournals.orgphysiology.orgnih.gov In normotensive and hypertensive dogs, hexamethonium was found to reduce arterial blood pressure, cardiac output, and cardiac work. ahajournals.org Studies have also shown that sympathetic blockade with hexamethonium increases total vascular volume. physiology.org In experiments involving epicardial superfusion, hexamethonium was used to investigate the role of intrinsic cardiac ganglia in the autonomic control of left ventricular contractility. oup.com It was found to abolish the negative inotropic effects of vagal stimulation. oup.com

Feline Models: Feline models have been employed to study the role of ganglionic transmission in the cardiovascular changes associated with the defense reaction. ahajournals.orgahajournals.org In anesthetized cats, hexamethonium partially blocked the circulatory responses to hypothalamic stimulation. ahajournals.orgahajournals.org Complete blockade required the combination of hexamethonium and atropine, revealing the complex interplay of nicotinic and muscarinic transmission in the sympathetic ganglia. ahajournals.orgahajournals.org

Ruminant Models (e.g., sheep) for Gastrointestinal Autonomic Function

Ruminant models, particularly sheep, have been instrumental in elucidating the autonomic regulation of their complex digestive systems. Hexamethonium serves as a key pharmacological agent to investigate the influence of the autonomic nervous system on gastrointestinal motility and secretions. wikipedia.org

In conscious sheep, hexamethonium has been used to assess the degree of autonomic involvement in the function of the upper gastrointestinal tract. wikipedia.org Studies have shown that hexamethonium administration leads to a significant inhibition of cyclical contractions of the reticulo-rumen and abomasal motility. wikipedia.org The effect on gastric acid secretion and the migrating myoelectric complexes in the duodenum is less pronounced, suggesting a differential autonomic control over these functions. wikipedia.org The duration of inhibition of reticular contractions is dose-dependent. wikipedia.org Furthermore, while abomasal motility and acid secretion are reduced, they exhibit a strong and prolonged rebound effect after the drug's effects have worn off. wikipedia.org These findings indicate a more significant parasympathetic influence on abomasal functions compared to the cyclical activity of the reticulum. wikipedia.org

Table 1: Effects of Hexamethonium on Gastrointestinal Function in Sheep

Gastrointestinal Parameter Effect of Hexamethonium Reference
Reticulo-rumen Contractions Inhibition wikipedia.org
Abomasal Motility Inhibition with subsequent rebound wikipedia.org
Gastric Acid Secretion Reduced inhibition compared to motility wikipedia.org

Invertebrate Neuronal Systems (e.g., Aplysia neurons, Helix aspersa neurons, earthworm muscle) for Receptor Pharmacology

Invertebrate neuronal systems offer simplified and accessible models for studying the fundamental pharmacology of receptors. The neurons of Aplysia and Helix aspersa, as well as the body wall muscle of the earthworm, have been utilized to characterize the action of hexamethonium on acetylcholine receptors.

In Aplysia neurons, voltage-clamp studies have examined the mode of action of hexamethonium on acetylcholine-induced currents. These studies revealed that hexamethonium can induce a voltage-dependent reduction in the mean single-channel lifetime. nih.gov In the presence of hexamethonium, hyperpolarizing commands lead to biphasic relaxations of the agonist-induced current. nih.gov

Research on the central neurones of the snail Helix aspersa has also contributed to understanding cholinergic pharmacology. While detailed quantitative data on hexamethonium's effects are specific to the experimental context, it is used as a tool to block nicotinic responses. medchemexpress.com In the related snail species Helix pomatia, hexamethonium has been shown to block contractions in tentacle muscles mediated by nicotinic acetylcholine receptors containing the α7-like subunit. nih.gov

In the earthworm (Lumbricus terrestris), the body wall muscle provides a model for studying neuromuscular transmission. Hexamethonium has been shown to reduce both the response to electrical stimulation of the muscle and the contraction induced by acetylcholine, providing evidence for a cholinergic excitatory innervation of this muscle. medchemexpress.com However, in another study, hexamethonium did not abolish the depolarization of somatic muscle cell membranes induced by the cholinergic agonist carbachol, suggesting that the acetylcholine-sensitive receptor-channel complex in earthworm muscle cells may differ from vertebrate nicotinic receptors. nih.gov

Techniques for Assessment of Autonomic Function

The use of hexamethonium is often coupled with sophisticated techniques to assess autonomic function, providing a clearer picture of its physiological effects.

Direct recording of sympathetic nerve activity, such as renal sympathetic nerve activity (RSNA) and lumbar sympathetic nerve activity (LSNA), is a powerful technique to study the output of the sympathetic nervous system. Hexamethonium is frequently used in these studies to confirm that the recorded nerve activity is of post-ganglionic origin. wikipedia.org

In anesthetized, spontaneously hypertensive rats (SHRs) and normotensive Wistar rats, intravenous administration of hexamethonium causes a significant reduction in RSNA. derangedphysiology.com This reduction in sympathetic outflow is a direct demonstration of the ganglionic blocking action of hexamethonium. The data from these studies can be used to correlate the level of sympathetic nerve activity with other physiological parameters like blood pressure. derangedphysiology.com

Comprehensive hemodynamic monitoring is crucial in studies involving hexamethonium to understand the cardiovascular consequences of autonomic blockade. Parameters such as mean arterial pressure (MAP), heart rate (HR), and cardiac output are continuously measured. derangedphysiology.comoncotarget.com

The administration of hexamethonium typically leads to a decrease in MAP and HR. derangedphysiology.com In dogs, intravenous hexamethonium produced a 30% decrease in systemic mean arterial pressure and cardiac index. oncotarget.com Interestingly, in the same study, femoral blood flow increased by 14%, demonstrating the complex regional hemodynamic effects of generalized ganglionic blockade. oncotarget.com The correlation between the reduction in RSNA and the fall in MAP after hexamethonium administration suggests that the hemodynamic response can be used as an indirect measure of basal sympathetic tone. derangedphysiology.com

Table 2: Hemodynamic Effects of Hexamethonium in Animal Models

Parameter Animal Model Observed Effect Reference
Renal Sympathetic Nerve Activity (RSNA) Rat Significant reduction derangedphysiology.com
Mean Arterial Pressure (MAP) Rat, Dog Significant reduction derangedphysiology.comoncotarget.com
Heart Rate (HR) Rat Significant reduction derangedphysiology.com
Cardiac Index Dog 30% decrease oncotarget.com

Hexamethonium is a cornerstone in the pharmacological dissection of autonomic pathways, allowing researchers to isolate the effects of the autonomic nervous system on various organs and physiological responses. ncats.ionih.gov By blocking transmission at the autonomic ganglia, it effectively removes the influence of both the sympathetic and parasympathetic systems, enabling the study of local or non-autonomic control mechanisms. wikipedia.org

For example, in a study on the regional hemodynamic response to thermal injury in dogs, pre-treatment with hexamethonium blunted the vasodilator response in the burned limb. oncotarget.com This finding suggests that postganglionic autonomic nerves are at least partially responsible for mediating this response. oncotarget.com Similarly, in sheep, the differential effects of hexamethonium on various parts of the gastrointestinal tract have helped to delineate the relative importance of parasympathetic pathways in their regulation. wikipedia.org

Molecular and Biochemical Characterization Techniques

Advanced molecular and biochemical techniques are employed to understand the interaction of hexamethonium with its target, the nicotinic acetylcholine receptor, at a molecular level.

Radioligand binding assays are a fundamental biochemical technique used to study the binding of drugs to their receptors. While not always using hexamethonium as the radioligand, these assays can determine the affinity of hexamethonium for the nicotinic receptor by its ability to compete with and displace a radiolabeled ligand, such as [3H]epibatidine. nih.gov

Circular dichroism (CD) spectroscopy has been used to examine the secondary structure of the nicotinic acetylcholine receptor from Torpedo californica. nih.gov In one study, the binding of the competitive antagonist hexamethonium did not induce any large net conformational change in the receptor's secondary structure, although small, localized changes could not be excluded. nih.gov

Site-directed mutagenesis is a powerful molecular biology technique used to identify specific amino acid residues involved in drug-receptor interactions. By mutating specific residues in the nicotinic receptor subunits and then expressing these mutant receptors in systems like Xenopus oocytes, researchers can assess the impact on hexamethonium's binding and blocking activity. For instance, a mutation in the channel domain of the α7 nicotinic receptor (L247T) was shown to convert hexamethonium from an antagonist to an agonist. pnas.org

Molecular modeling and computational docking studies are increasingly used to predict and analyze the interaction between ligands like hexamethonium and the nicotinic receptor. oncotarget.com These in silico techniques can provide insights into the binding pose and the key residues involved in the interaction, even in the absence of a high-resolution crystal structure of the receptor-drug complex. oncotarget.comnih.gov For example, a competitive docking model predicted that hexamethonium would not bind to the α7 nAChR subtype, a finding consistent with experimental data. oncotarget.com

Table 3: Compounds Mentioned in the Article

Compound Name
Hexamethonium tartrate
Hexamethonium
Hexamethonium bromide
Acetylcholine
Atropine
Carbachol
Epibatidine

Gene and Protein Expression Analysis of Receptor Subunits (e.g., RT-PCR, Western blotting)

Advanced molecular biology techniques are fundamental in elucidating the specific nicotinic acetylcholine receptor (nAChR) subtypes that this compound interacts with. Methodologies such as reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting allow researchers to identify the gene and protein expression of various nAChR subunits in different tissues, providing a molecular basis for the observed pharmacological effects of hexamethonium.

Research on rat urinary bladder epithelial cells (urothelium) has utilized these techniques to map the nAChR subunit landscape. nih.gov Using RT-PCR, studies have successfully identified the messenger RNA (mRNA) for the α₃, α₅, α₇, β₃, and β₄ nicotinic subunits. nih.gov Complementing these genetic findings, Western blot analysis confirmed the expression of the α₃ and α₇ subunit proteins in these cells. nih.govphysiology.org The functional relevance of these expressed receptors was demonstrated in experiments where nicotine-induced increases in intracellular calcium were blocked by the nicotinic antagonist hexamethonium, confirming that the identified subunits form functional receptor channels that are sensitive to hexamethonium. nih.govphysiology.org

Similarly, investigations into the cholinergic regulation of ion transport in the rat colon have employed RT-PCR to analyze nAChR subunit expression in isolated colonic epithelial cells. These studies revealed the expression of a diverse array of subunits, including α₂, α₄, α₅, α₆, α₇, α₁₀, and β₄. nih.gov In this model, hexamethonium was shown to suppress anion secretion induced by nicotinic agonists, linking its function directly to the expressed nicotinic receptors. nih.gov

Further research using mouse jejunal enteroid monolayers has expanded this understanding to the small intestine. Through quantitative real-time PCR (qRT-PCR), a comprehensive expression profile was established, identifying 13 of the 16 known nicotinic receptor subunits. physiology.org In these epithelial-only monolayers, the unexpected finding that hexamethonium could significantly inhibit anion secretion stimulated by the cholinergic agonist carbachol pointed to a direct role for these epithelial nAChRs in intestinal transport, a process previously thought to be neuronally mediated. physiology.org

These methodologies are crucial for pinpointing the molecular targets of hexamethonium and understanding the tissue-specific composition of nAChRs.

Interactive Table 1: Summary of nAChR Subunit Expression in Tissues Responsive to Hexamethonium You can filter the table by Model System, Technique, or Subunit to explore the research findings.

Model SystemTechnique UsednAChR Subunits DetectedReference
Rat Urinary Bladder UrotheliumRT-PCRα₃, α₅, α₇, β₃, β₄ nih.gov
Rat Urinary Bladder UrotheliumWestern Blottingα₃, α₇ nih.govphysiology.org
Rat Colonic EpitheliumRT-PCRα₂, α₄, α₅, α₆, α₇, α₁₀, β₄ nih.gov
Mouse Jejunal EnteroidsqRT-PCR13 of 16 subunits (not expressed: Chrna1, Chrna3, Chrna7) physiology.org

Neurotransmitter Metabolite Quantification (e.g., urine noradrenaline)

Quantifying neurotransmitter metabolites is a key methodology for understanding the systemic effects of this compound, particularly its impact on the autonomic nervous system. Hexamethonium, as a ganglionic blocker, inhibits the transmission of nerve impulses in sympathetic ganglia, which are crucial for the release of catecholamines like norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497). wikipedia.org The measurement of these catecholamines and their metabolites in biological fluids such as plasma and urine provides a direct assessment of sympathetic nervous system activity and the efficacy of ganglionic blockade.

In experimental models, this quantification is a cornerstone of physiological and pharmacological research. For instance, in studies with anesthetized dogs, the output of epinephrine and norepinephrine from the adrenal gland was measured from adrenal venous blood using high-performance liquid chromatography (HPLC). nih.gov These experiments demonstrated that hexamethonium effectively inhibited the increase in both epinephrine and norepinephrine output that was stimulated by either acetylcholine or splanchnic nerve activation. nih.gov

Further evidence comes from a rat model of brainstem lesions, which cause a massive and acute release of catecholamines. nih.gov In this model, treatment with hexamethonium significantly attenuated the sharp rise in serum catecholamine levels. nih.gov This intervention was shown to prevent subsequent cardiac dysfunction and pulmonary edema, highlighting the link between ganglionic blockade, reduced catecholamine release, and physiological outcomes. nih.gov Conversely, under normal conditions in rats, hexamethonium infusion did not appear to alter the concentrations of catecholamines in the brain. cdnsciencepub.com

The quantification of urinary catecholamines and their metabolites, such as normetanephrine (B1208972) and vanillylmandelic acid (VMA), is a common clinical and research tool. medlineplus.govwebmd.com While direct studies measuring urinary noradrenaline after hexamethonium administration are limited in recent literature, data from related clinical research illustrates the type of quantitative data obtained. For example, studies on patients with pheochromocytomas, which are tumors that secrete high levels of catecholamines, rely heavily on urinary metabolite quantification. mdpi.com These studies provide a clear example of how urinary noradrenaline levels are measured and how they correlate with disease states characterized by sympathetic overactivity.

Interactive Table 2: Example of Urinary Noradrenaline Quantification in a Clinical Context This table presents sample data to illustrate the methodology of neurotransmitter metabolite quantification. It shows how urinary noradrenaline levels can vary significantly from normal ranges in conditions of catecholamine excess. Hexamethonium acts to reduce such excessive catecholamine release.

Patient CohortMedian Urinary Noradrenaline (μg/24 hours)Normal Range (μg/24 hours)Reference
Group with FDG-avid lesions726.2515 to 80 medlineplus.govmdpi.com
Group without FDG-avid lesions166.3015 to 80 medlineplus.govmdpi.com
General PopulationVaries within normal range15 to 80 medlineplus.gov

Comparative Pharmacology of Ganglionic Blocking Agents and Hexamethonium Tartrate

Differential Actions Among Nicotinic Receptor Antagonists

Nicotinic receptor antagonists are a broad class of drugs, and their effects can vary significantly based on their chemical structure and resulting pharmacological properties.

Comparison with Other Quaternary Ammonium (B1175870) Compounds (e.g., tetraethylammonium, pentolinium, trimetaphan, chlorisondamine)

Hexamethonium (B1218175) belongs to the group of quaternary ammonium compounds, which also includes tetraethylammonium, pentolinium, trimetaphan, and chlorisondamine. ahajournals.orgderangedphysiology.comgoogle.com These compounds are characterized by a positively charged nitrogen atom, which generally limits their ability to cross the blood-brain barrier. drugbank.com

Tetraethylammonium (TEA) was one of the first ganglionic blockers used clinically but was quickly replaced by more effective drugs. wikipedia.org Like hexamethonium, it blocks autonomic ganglia. nih.gov However, research suggests that the ganglionic block produced by TEA is of short duration. annualreviews.org

Pentolinium is another ganglionic blocker that acts as a nicotinic acetylcholine (B1216132) receptor antagonist. ncats.iowikipedia.org It has been reported to provide a more prolonged ganglionic blockade with less severe side effects compared to hexamethonium. wikipedia.org Pentolinium acts on alpha 3 beta 4 neuronal nicotinic acetylcholine receptors. ncats.ioncats.io

Trimetaphan is a short-acting ganglionic blocker. ontosight.aiwikipedia.org It acts as a competitive antagonist at nicotinic receptors in autonomic ganglia. nih.govbiopharmanotes.comdrugbank.com Unlike the more straightforward ganglionic blockade of hexamethonium, trimetaphan's effects can also involve direct peripheral vasodilation and histamine (B1213489) release. nih.govdrugbank.com

Chlorisondamine is a potent and long-lasting nicotinic acetylcholine receptor antagonist. nih.govmedchemexpress.com It produces a non-competitive blockade of nicotinic receptors, depressing the maximum response with little shift in the dose-response curve, which contrasts with the competitive antagonism seen with hexamethonium. taylorandfrancis.com

Interactive Data Table: Comparison of Quaternary Ammonium Ganglionic Blockers

Compound Primary Mechanism Duration of Action Key Characteristics
Hexamethonium Non-depolarizing ganglionic blockade wikipedia.org Prototypical ganglionic blocker, poor CNS penetration drugbank.com
Tetraethylammonium Ganglionic blockade nih.gov Short annualreviews.org One of the earliest clinical ganglionic blockers wikipedia.org
Pentolinium Nicotinic acetylcholine receptor antagonist ncats.iowikipedia.org More prolonged than hexamethonium wikipedia.org Acts on α3β4 nAChRs ncats.ioncats.io
Trimetaphan Competitive nicotinic receptor antagonist nih.govbiopharmanotes.comdrugbank.com Short wikipedia.org May also cause direct vasodilation and histamine release nih.govdrugbank.com
Chlorisondamine Non-competitive nicotinic receptor antagonist taylorandfrancis.com Long-lasting medchemexpress.com Depresses maximum response to nicotinic agonists taylorandfrancis.com

Contrasting with Secondary Amine Ganglionic Blockers (e.g., mecamylamine)

Mecamylamine (B1216088), a secondary amine, presents a significant contrast to the quaternary ammonium structure of hexamethonium. drugbank.comtaylorandfrancis.com This structural difference has profound pharmacological implications.

Blood-Brain Barrier Penetration: Unlike hexamethonium, mecamylamine readily crosses the blood-brain barrier and exerts effects on the central nervous system (CNS). drugbank.comnih.gov This property allows mecamylamine to be used in research to investigate the central effects of nicotinic receptor blockade and for potential therapeutic applications in CNS disorders. nih.govnih.gov

Mechanism of Action: While both are nicotinic antagonists, their sites and modes of action differ. Studies on sympathetic neurons have shown that the action site of mecamylamine on nicotinic receptors is different from that of hexamethonium. nih.govresearchgate.net Mecamylamine's antagonism does not appear to be a simple competitive blockade like that of hexamethonium. nih.gov Furthermore, mecamylamine can act both pre- and postsynaptically. scispace.com

Absorption: Mecamylamine is well-absorbed from the gastrointestinal tract, allowing for oral administration. nih.gov In contrast, hexamethonium's absorption is poor. drugbank.com

Selectivity Profile Compared to Muscarinic Antagonists and Neuromuscular Blockers

Hexamethonium's primary action is as an antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. wikipedia.org Its selectivity for these receptors over other types of cholinergic receptors is a key aspect of its pharmacological profile.

Muscarinic Receptors: Hexamethonium has little to no effect on muscarinic acetylcholine receptors (mAChRs), which are located on the target organs of the parasympathetic nervous system. wikipedia.orgtaylorandfrancis.com However, at very high concentrations, some weak muscarinic antagonist activity has been observed, with a degree of selectivity for M2 over M3 receptors. nih.gov This is in stark contrast to muscarinic antagonists like atropine, which selectively block mAChRs.

Neuromuscular Blockers: Hexamethonium is distinct from neuromuscular blocking agents such as tubocurarine (B1210278), pancuronium, and alcuronium, which act primarily at the nicotinic receptors of the skeletal neuromuscular junction. wikipedia.orgnih.govucl.ac.uk While hexamethonium itself can produce neuromuscular blockade at high concentrations, its primary and most potent effect is at the ganglia. nih.gov Interestingly, low concentrations of hexamethonium can actually antagonize the effects of some neuromuscular blockers. nih.gov The structural relative, decamethonium, is a potent neuromuscular blocking agent, highlighting how the length of the carbon chain in these "methonium" compounds influences their site of action. dss.go.thderangedphysiology.com

Utility in Differentiating Peripheral versus Central Autonomic Mechanisms

The distinct pharmacological properties of hexamethonium, particularly its inability to cross the blood-brain barrier, make it an invaluable tool in experimental pharmacology for distinguishing between central and peripheral autonomic effects. drugbank.com

By administering hexamethonium, researchers can block peripheral autonomic ganglia without directly affecting central autonomic pathways. caymanchem.com This allows for the investigation of the peripheral component of a physiological response. For instance, if a particular stimulus causes a cardiovascular change that is abolished by hexamethonium, it indicates that the response is mediated through peripheral autonomic ganglia. sci-hub.sespandidos-publications.com

In contrast, centrally acting ganglionic blockers like mecamylamine, which can cross the blood-brain barrier, will block both central and peripheral nicotinic receptors. unl.edu By comparing the effects of hexamethonium and mecamylamine, researchers can infer the relative contributions of central versus peripheral autonomic mechanisms to a given physiological or pharmacological effect. unl.edu For example, hexamethonium has been used to study the involvement of the autonomic nervous system in gastrointestinal functions and to evaluate basal sympathetic nerve activity. spandidos-publications.comnih.gov

Interactive Data Table: Hexamethonium as a Research Tool

Experimental Question Hexamethonium's Role Comparator Drug (Example) Interpretation of Results
Is the cardiovascular effect of a new drug mediated by peripheral autonomic ganglia? Administer hexamethonium to block peripheral ganglia. Saline (Control) Abolition of the effect by hexamethonium suggests a peripheral ganglionic site of action.
Does a specific behavior have a central or peripheral nicotinic component? Compare the effects of hexamethonium and mecamylamine. Mecamylamine (crosses BBB) drugbank.comnih.gov If mecamylamine blocks the behavior but hexamethonium does not, a central nicotinic mechanism is implicated. unl.edu
What is the level of basal sympathetic tone? Measure the drop in blood pressure after hexamethonium administration. The magnitude of the hypotensive response reflects the degree of tonic sympathetic activity. spandidos-publications.com

Advancements and Future Research Directions in Hexamethonium Tartrate Application

Exploring Nuances of Receptor Subtype Specificity and Allosteric Modulation

Historically recognized for its antagonism at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), recent research has unveiled a more complex pharmacological profile for hexamethonium (B1218175), including interactions with muscarinic receptor subtypes and potential allosteric modulation. nih.govncats.io This evolving understanding opens new avenues for its application as a research probe.

While primarily a nicotinic antagonist, studies have shown that hexamethonium can also act as a weak muscarinic antagonist. nih.gov Research using in vitro functional and radioligand binding studies has demonstrated that hexamethonium can differentiate between cardiac M2 receptors and glandular/smooth muscle M3 receptors. nih.gov Specifically, it exhibits a higher affinity for M2 receptors compared to M1 and M3 receptors. nih.gov This selectivity is comparable to that of other M2 selective antagonists like AF-DX 116 and himbacine. nih.gov However, its ability to distinguish between M1 and M2 receptors is less pronounced. nih.gov These findings suggest that at certain concentrations, hexamethonium's effects may not be solely attributable to nicotinic blockade, a crucial consideration in experimental design. nih.gov

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary agonist binding site to modulate its function, represents a significant area of research for nicotinic receptors. unimib.it Hexamethonium's interaction with nAChRs, while classically defined as competitive antagonism at the orthosteric (agonist-binding) site, is being re-examined in the context of the diverse subunit composition of these receptors. tocris.comnih.gov The varied stoichiometry of nAChR subunits (e.g., α4β2, α7) creates a wide range of receptor subtypes with different pharmacological properties. unimib.itscience.gov Hexamethonium's apparent selectivity for ganglionic (neuronal) over muscle nAChRs was one of the first pieces of evidence for such structural differences. tocris.com Future research is directed at understanding how hexamethonium and similar compounds interact with the allosteric sites on specific nAChR subtypes, which could lead to the development of more refined pharmacological tools for autonomic research. researchgate.net

Table 1: Hexamethonium Affinity and Antagonism at Muscarinic Receptor Subtypes

Receptor Subtype Tissue/Preparation Method Finding Reference
M1 Cerebrocortical Radioligand Binding Lower affinity (pKi = 3.28) nih.gov
M2 Cardiac (atria) Radioligand Binding & Functional Studies Higher affinity (pKi = 3.68); Antagonism observed (pKB = 3.80) nih.gov
M3 Submaxillary Gland Radioligand Binding Lowest affinity (pKi = 2.61) nih.gov

| M3 (Smooth Muscle) | Guinea-pig ileum, trachea, bladder | Functional Studies | No significant antagonism | ncats.ionih.gov |

Development of Advanced In Vitro and In Vivo Systems for Autonomic Research

The utility of hexamethonium as a research tool is amplified by its application in sophisticated biological models that more accurately replicate physiological conditions. Advances in both in vitro (cell-based) and in vivo (whole-organism) systems are enabling researchers to dissect autonomic pathways with greater precision.

In the realm of in vitro research, the development of organ-on-a-chip and 3D organoid technologies is transforming the study of the autonomic nervous system. nih.govnortheastern.edu These systems allow for the culture of specific cell types, such as neurons and cardiomyocytes, in a microenvironment that mimics in vivo conditions. nih.govmdpi.com For instance, cardiac organoids that develop chamber-like cavities and diverse cell types provide a platform to study the influence of autonomic innervation. nih.gov Similarly, microfluidic devices that compartmentalize neuronal cultures enable the study of axonal injury and regeneration. mdpi.com In these advanced systems, hexamethonium can be precisely applied to block ganglionic transmission, helping to isolate the functions of pre- and postganglionic neurons and understand their interaction with target tissues. northeastern.edu

In vivo models remain essential for understanding the integrated function of the autonomic nervous system. Hexamethonium is frequently used in animal models, such as spontaneously hypertensive rats, to assess the contribution of sympathetic nerve activity to cardiovascular parameters like blood pressure and heart rate. spandidos-publications.com By administering hexamethonium to induce ganglionic blockade, researchers can quantify the basal sympathetic tone and its role in pathological states. spandidos-publications.comunav.edu Other in vivo applications include its use in conscious sheep to study the autonomic regulation of gastrointestinal functions, where it helps differentiate the roles of various neural pathways in motility and secretion. nih.gov A novel in vivo model of trigeminal autonomic cephalalgias uses hexamethonium to confirm that the activation of the trigeminal autonomic reflex is responsible for the observed symptoms. oup.comnih.gov

Role in Unraveling Complex Autonomic Dysfunctions in Experimental Models

Hexamethonium is instrumental in experimental models designed to investigate the mechanisms underlying various forms of autonomic dysfunction, a condition implicated in numerous diseases. jacc.org By producing a predictable and reversible chemical sympathectomy, it provides a baseline against which to study disordered autonomic control.

A primary example is its use in hypertension research. In models like the spontaneously hypertensive rat (SHR), intravenous administration of hexamethonium causes a significant reduction in renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate. spandidos-publications.com The greater reduction in RSNA and MAP in SHRs compared to normotensive control rats following hexamethonium administration indicates an enhanced basal sympathetic nerve activity in the hypertensive model. spandidos-publications.com This approach allows researchers to confirm that elevated sympathetic tone is a key factor in the maintenance of high blood pressure in this experimental model. unav.edu

Hexamethonium also plays a critical role in models of other complex disorders. In studies of trigeminal autonomic cephalalgias (TACs), a group of severe headache disorders, an animal model has been developed that stimulates the superior salivatory nucleus to activate the trigeminal autonomic reflex. nih.gov The subsequent cranial autonomic and trigeminovascular neuronal responses can be specifically inhibited by the administration of hexamethonium, demonstrating that the symptoms are driven by this parasympathetic outflow. oup.comnih.gov Furthermore, in models of type 2 diabetes, which is often associated with cardiovascular autonomic neuropathy, hexamethonium can be used to dissect the relative contributions of sympathetic and parasympathetic dysfunction to cardiac abnormalities. mdpi.com Studies in diabetic models have pointed to a withdrawal of cardiac parasympathetic activity as an early event, a finding that can be probed using ganglionic blockade. mdpi.com

Table 2: Application of Hexamethonium in Experimental Models of Autonomic Dysfunction

Experimental Model Organism Purpose of Hexamethonium Use Key Finding Reference
Hypertension Spontaneously Hypertensive Rat (SHR) To evaluate basal sympathetic nerve activity via ganglionic blockade. Hexamethonium caused a greater reduction in blood pressure and sympathetic nerve activity in SHRs, indicating elevated sympathetic tone. spandidos-publications.comunav.edu
Trigeminal Autonomic Cephalalgias (TACs) Rat To block the trigeminal autonomic reflex arc. Inhibition of neuronal and autonomic responses by hexamethonium confirmed the role of the parasympathetic outflow in the model's phenotype. oup.comnih.gov
Cardiovascular Regulation Rat To separate central and peripheral autonomic influences. Hexamethonium blocked depressor and heart rate responses to parasubthalamic nucleus stimulation, clarifying medullary pathways. physiology.org

| Gastrointestinal Motility | Sheep | To assess autonomic involvement in GI functions. | Revealed a high degree of parasympathetic influence on abomasal motility and secretion compared to reticulum activity. | nih.gov |

Integration with Emerging Technologies for Autonomic Neurocircuitry Mapping

The mapping of complex autonomic neurocircuitry is a rapidly advancing field, benefiting from the synergy between classic pharmacological tools like hexamethonium and novel technologies. physiology.org These integrations allow for a more dynamic and precise delineation of neural pathways regulating organ function.

Emerging neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) combined with deep brain stimulation (DBS), are being used to visualize the central autonomic network. nih.govnih.gov While these methods map central pathways, hexamethonium is crucial for interpreting the peripheral output of these circuits. For example, when stimulating a central region like the parasubthalamic nucleus, which elicits changes in blood pressure and heart rate, subsequent administration of hexamethonium can abolish these responses. physiology.org This confirms that the observed cardiovascular effects are indeed mediated through the autonomic ganglia, thereby validating the functional connection between the central stimulation site and the peripheral autonomic outflow. physiology.org

Another area of advancement is the use of sophisticated electrophysiological mapping techniques. In canine models, researchers have used small exploring electrodes to systematically map the epicardial surface of the right atrium to identify the pathways of vagal postganglionic fibers to the sinoatrial node. physiology.org Performing this mapping before and after the administration of hexamethonium allows for the precise localization of ganglionic synapses. physiology.org The blockade of responses with hexamethonium confirms that a stimulated response is occurring via a synapse, while persistent responses post-blockade indicate direct stimulation of postganglionic fibers. physiology.org Future directions may see the integration of hexamethonium with even more advanced technologies like integrated neurophotonics, which uses implantable optical microchips to monitor and control neuronal activity in real-time, providing unprecedented resolution in mapping autonomic circuits. caltech.edu

Q & A

Q. How should experiments evaluating hexamethonium tartrate’s ganglion-blocking efficacy be designed?

  • Methodological Answer :
    • Model Selection : Use in vivo models (e.g., anesthetized animals) to assess blood pressure modulation or in vitro preparations (e.g., isolated ganglia) for direct receptor interaction studies .
    • Dose Selection : Base initial doses on prior studies (e.g., 250–750 mg orally in clinical trials for hypertension) . Include dose-response curves to determine EC₅₀ values .
    • Controls : Use saline/vehicle controls and reference agonists (e.g., nicotine, cytisine) to validate specificity .
    • Ethical Compliance : For human trials, ensure Institutional Review Board (IRB) approval and document safety protocols .

Q. What analytical methods are reliable for quantifying this compound in biological samples?

  • Methodological Answer :
    • Chromatography : Reverse-phase HPLC (RP-HPLC) with UV detection, optimized via Quality by Design (QbD) principles (e.g., Box–Behnken design for robustness) .
    • Validation Parameters : Assess linearity (e.g., 1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%) .
    • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate hexamethonium from plasma .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
    • PPE : Wear gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
    • Ventilation : Use fume hoods for powder handling due to potential respiratory toxicity .
    • Disposal : Follow hazardous waste guidelines for quaternary ammonium compounds .

Advanced Research Questions

Q. How can contradictions in dose-response data across studies be resolved?

  • Methodological Answer :
    • Source Analysis : Check compound purity (e.g., salt form discrepancies: bromide vs. tartrate) .
    • Model Variability : Account for species-specific receptor affinities (e.g., rat vs. human ganglia) .
    • Statistical Re-evaluation : Apply meta-analysis tools to harmonize data from heterogeneous studies .

Q. Table 1: Factors Influencing Dose-Response Variability

FactorExampleImpact
Salt FormTartrate vs. bromideAlters solubility and bioavailability
SpeciesRat vs. human gangliaDiffering nicotinic receptor subtypes
Administration RouteOral vs. intravenousAlters pharmacokinetic profiles

Q. How can tolerance development to this compound in long-term studies be addressed?

  • Methodological Answer :
    • Dose Adjustment : Gradually increase doses over 2–3 months to identify maintenance levels .
    • Combination Therapy : Pair with low-sodium diets to enhance efficacy without dose escalation .
    • Monitoring : Track biomarkers (e.g., T.N.P.N. levels) to assess renal function during prolonged use .

Q. What strategies optimize this compound’s integration with other antihypertensive therapies?

  • Methodological Answer :
    • Synergy Testing : Use isobolographic analysis to evaluate interactions with drugs like pilocarpine .
    • Study Design : Conduct randomized crossover trials to compare monotherapy vs. combination outcomes .

Q. How can researchers ensure regulatory compliance when designing human trials with this compound?

  • Methodological Answer :
    • Literature Review : Conduct exhaustive searches for toxicity data (e.g., lung toxicity risks) .
    • IRB Documentation : Submit preclinical safety data and justify hexamethonium’s use over approved alternatives .

Q. What statistical approaches are suitable for analyzing blood pressure data in hexamethonium studies?

  • Methodological Answer :
    • Repeated Measures ANOVA : Account for longitudinal data in chronic hypertension models .
    • Mixed-Effects Models : Handle missing data or variable follow-up intervals in clinical trials .

Q. Table 2: Key Statistical Tests for Hypertension Data

TestApplicationExample Study
Paired t-testPre- vs. post-treatment BPClinical case reports
Linear RegressionDose vs. BP reductionDose-response studies

Q. How can reproducibility challenges in this compound research be mitigated?

  • Methodological Answer :
    • Protocol Standardization : Detail buffer compositions, agonist concentrations, and equipment settings .
    • Data Sharing : Publish raw datasets (e.g., dose ratios, T.N.P.N. levels) as supplementary materials .

Q. What advanced techniques elucidate this compound’s receptor interactions?

  • Methodological Answer :
    • Radioligand Binding Assays : Use [³H]-hexamethonium to quantify receptor occupancy in ganglia .
    • Molecular Dynamics Simulations : Model interactions with α3β4 nicotinic receptor subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.